Naloxone benzoylhydrazone

Descripción general

Descripción

La benzoilhidrazona de naloxona es un derivado de la naloxona, un antagonista opioide bien conocido. Este compuesto exhibe un perfil farmacológico complejo, actuando como un agonista/antagonista mixto en varios receptores opioides. Es particularmente notable por su actividad en el receptor κ3-opioide, donde funciona como un agonista, y en el receptor del péptido opioide nociceptina, donde actúa como un antagonista .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la benzoilhidrazona de naloxona típicamente implica la reacción de la naloxona con la benzohidrazina. El proceso se puede llevar a cabo bajo varias condiciones, incluida la síntesis en solución, la mecanosíntesis y las reacciones de fusión en estado sólido . La elección del método depende del rendimiento y la pureza deseados del producto final.

Métodos de producción industrial: En un entorno industrial, la producción de benzoilhidrazona de naloxona puede implicar reacciones a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso a menudo incluye pasos como la recristalización y la purificación utilizando técnicas cromatográficas para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La benzoilhidrazona de naloxona sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de derivados oxidados, que pueden exhibir diferentes propiedades farmacológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la parte de la benzohidrazona, alterando potencialmente su actividad en los receptores opioides.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de benzoilhidrazona de naloxona oxidados, mientras que la reducción puede producir formas reducidas con diferentes perfiles farmacológicos .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

NalBzoH is characterized as a full agonist at kappa (κ) opioid receptors and a partial agonist at mu (μ) and delta (δ) opioid receptors. Its chemical structure allows it to interact with various opioid receptors, leading to distinct pharmacological effects. The compound has been shown to have a prolonged duration of action due to its slow dissociation rate from mu receptors, making it a subject of interest for pain management and opioid overdose treatment .

Analgesic Effects

Research indicates that NalBzoH exhibits significant analgesic properties. In various animal models, such as the tail-flick and hot plate tests, NalBzoH has demonstrated the ability to produce analgesia. Notably, it can antagonize mu analgesia while also eliciting analgesic effects through a unique supraspinal mechanism involving kappa 3 systems . This dual action makes NalBzoH a potential candidate for pain relief therapies, particularly in cases where traditional mu agonists may not be suitable.

Binding Affinities

The binding affinities of NalBzoH have been extensively studied through various assays. It displays high potency at κ receptors (pEC50 = 9.45), moderate potency at μ (pEC50 = 8.74), and δ receptors (pEC50 = 8.61) in cAMP assays . These values indicate that NalBzoH can effectively modulate pain pathways through multiple receptor systems.

Antagonistic Properties

In addition to its agonistic effects, NalBzoH acts as an antagonist against agonist-induced activation of nociceptin/orphanin FQ peptide (NOP) receptors. This antagonism may provide additional therapeutic benefits by mitigating unwanted side effects associated with other opioid treatments .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of NalBzoH:

- Gistrak et al. (1989) : This foundational study highlighted the mixed agonist/antagonist profile of NalBzoH, demonstrating its ability to stimulate analgesia while simultaneously antagonizing other opioid receptor-mediated effects .

- Olianas et al. (2006) : This research further elucidated the agonist activity of NalBzoH at recombinant and native opioid receptors, confirming its potential utility in pain management strategies .

- Recent Studies : Investigations into the endocannabinoid system's role in conjunction with NalBzoH have revealed insights into its broader implications for pain modulation and behavioral responses .

Potential Therapeutic Applications

Given its unique pharmacological profile, NalBzoH holds promise for various therapeutic applications:

- Pain Management : Its ability to provide analgesia while antagonizing certain receptor pathways may make it suitable for managing chronic pain conditions without the risk of severe side effects associated with traditional opioids.

- Opioid Overdose Treatment : Similar to naloxone, NalBzoH could potentially be developed as a treatment for opioid overdoses due to its antagonistic properties at mu receptors.

- Research Tool : As a ligand for studying opioid receptors, NalBzoH can facilitate further research into opioid receptor dynamics and the development of new analgesics.

Mecanismo De Acción

La benzoilhidrazona de naloxona ejerce sus efectos interactuando con varios receptores opioides. Actúa como un agonista en el receptor κ3-opioide, estimulando el receptor y produciendo efectos analgésicos. En el receptor del péptido opioide nociceptina, funciona como un antagonista, bloqueando la actividad del receptor. El compuesto también exhibe actividad agonista parcial en los receptores μ y δ opioides .

Compuestos similares:

Naloxona: Un antagonista opioide puro con alta afinidad por el receptor μ-opioide.

Naltrexona: Otro antagonista opioide utilizado en el tratamiento de la dependencia de los opioides y el alcohol.

Buprenorfina: Un agonista parcial en el receptor μ-opioide y un antagonista en el receptor κ-opioide.

Singularidad: La benzoilhidrazona de naloxona es única debido a su perfil mixto de agonista/antagonista y su actividad específica en el receptor κ3-opioide. Esto la distingue de otros ligandos de los receptores opioides, que típicamente exhiben una actividad más selectiva .

Comparación Con Compuestos Similares

Naloxone: A pure opioid antagonist with high affinity for the μ-opioid receptor.

Naltrexone: Another opioid antagonist used in the treatment of opioid and alcohol dependence.

Buprenorphine: A partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.

Uniqueness: Naloxone benzoylhydrazone is unique due to its mixed agonist/antagonist profile and its specific activity at the κ3-opioid receptor. This distinguishes it from other opioid receptor ligands, which typically exhibit more selective activity .

Propiedades

Número CAS |

119630-94-3 |

|---|---|

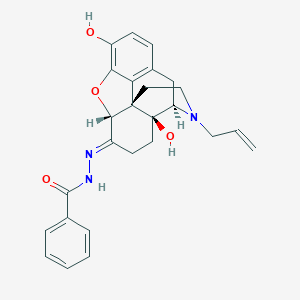

Fórmula molecular |

C26H27N3O4 |

Peso molecular |

445.5 g/mol |

Nombre IUPAC |

N-[[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide |

InChI |

InChI=1S/C26H27N3O4/c1-2-13-29-14-12-25-21-17-8-9-19(30)22(21)33-23(25)18(10-11-26(25,32)20(29)15-17)27-28-24(31)16-6-4-3-5-7-16/h2-9,20,23,30,32H,1,10-15H2,(H,28,31)/t20-,23+,25+,26-/m1/s1 |

Clave InChI |

AKXCFAYOTIEFOH-RTOPKKFASA-N |

SMILES |

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |

SMILES isomérico |

C=CCN1CC[C@]23[C@@H]4C(=NNC(=O)C5=CC=CC=C5)CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |

SMILES canónico |

C=CCN1CCC23C4C(=NNC(=O)C5=CC=CC=C5)CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |

Sinónimos |

6-desoxy-6-benzoylhydrazido-N-allyl-14-hydroxydihydronormorphinone NalBzoH naloxone benzoylhydrazone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes NalBzoH's interaction with opioid receptors unique?

A1: NalBzoH exhibits a unique pharmacological profile by interacting with multiple opioid receptors. While acting as a potent antagonist at μ-opioid receptors, it demonstrates agonist activity at κ3-opioid receptors. [, , ]

Q2: How does NalBzoH's interaction with μ-opioid receptors differ from traditional antagonists?

A2: Unlike typical μ-opioid antagonists, NalBzoH binds to μ receptors with high affinity in a G-protein-dependent manner. This results in a very slow dissociation rate from the receptor, leading to prolonged antagonism. []

Q3: What downstream effects are observed upon NalBzoH binding to κ3-opioid receptors?

A3: Activation of κ3-opioid receptors by NalBzoH has been linked to analgesia, particularly in supraspinal regions, and has also been implicated in stimulating food intake in rats. [, , , , ]

Q4: Does NalBzoH interact with nociceptin/orphanin FQ peptide (NOP) receptors?

A4: Yes, NalBzoH has been shown to interact with NOP receptors, displaying a system-dependent behavior ranging from antagonist to partial agonist depending on the experimental model and effector response studied. [, , , , , , ]

Q5: What is the molecular formula and weight of NalBzoH?

A5: The molecular formula of NalBzoH is C25H27N3O4, and its molecular weight is 433.5 g/mol.

Q6: Is there spectroscopic data available for NalBzoH?

A6: While the provided research articles do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and mass spectrometry can be employed to elucidate its structural features.

Q7: How do structural modifications of NalBzoH affect its activity and selectivity?

A7: Substitutions on the benzoyl ring of NalBzoH significantly influence its binding affinities for various opioid receptor subtypes. While modifications have modest effects on μ-receptor affinity, they can dramatically alter affinities for κ1, κ2, κ3, and δ receptors. []

Q8: Are there any specific structural features of NalBzoH crucial for its unique pharmacological profile?

A8: The benzoylhydrazone moiety appears essential for the slow dissociation rate from μ-opioid receptors, contributing to NalBzoH's prolonged antagonist activity. [, ]

Q9: What is known about the stability of NalBzoH under various conditions?

A9: The provided research articles primarily focus on NalBzoH's pharmacological characterization and don't provide detailed information on its stability under various storage conditions.

Q10: Are there specific formulation strategies to improve NalBzoH's stability, solubility, or bioavailability?

A10: Further research is needed to explore formulation strategies like encapsulation techniques or the use of specific excipients to potentially enhance NalBzoH's stability and bioavailability.

Q11: What is the duration of action of NalBzoH's μ antagonist and κ3 agonist effects?

A11: Studies in mice indicate that NalBzoH's analgesic effect, attributed to κ3 agonism, lasts for a shorter duration (less than 2 hours) compared to its μ antagonist effect, which can persist for up to 16 hours. []

Q12: Does NalBzoH cross the blood-brain barrier?

A12: Yes, NalBzoH demonstrates central nervous system activity, indicating its ability to cross the blood-brain barrier. Research suggests that it primarily exerts its analgesic effects through supraspinal mechanisms. [, , ]

Q13: What in vitro models have been used to study NalBzoH's activity?

A13: Researchers have utilized Chinese hamster ovary (CHO) cells transfected with MOR-1 (μ-opioid receptor) to characterize NalBzoH's binding kinetics and G-protein coupling. [, ] Additionally, the human neuroblastoma cell line SH-SY5Y has been used to investigate its interactions with κ3 receptors. [, ]

Q14: What animal models have been employed to assess NalBzoH's analgesic effects?

A14: Analgesic activity of NalBzoH has been studied in mice and rats using various pain models like tail-flick, hot plate, and writhing assays. [, , , , , , ]

Q15: What is known about the toxicological profile of NalBzoH?

A15: While the provided articles don't provide detailed toxicological data, it's important to note that NalBzoH is a potent opioid with potential for adverse effects. Further research is needed to fully understand its safety profile.

Q16: Have any biomarkers been identified for predicting NalBzoH's efficacy or monitoring treatment response?

A16: The provided research doesn't delve into identifying specific biomarkers for NalBzoH. Future research could explore potential biomarkers related to opioid receptor expression or downstream signaling pathways.

Q17: What analytical methods are commonly employed for the characterization and quantification of NalBzoH?

A18: Radioligand binding assays using tritiated ([3H]) or iodinated ([125I]) forms of NalBzoH are frequently employed for characterizing its binding properties and quantifying its presence in biological samples. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.